molecular formula C20H21Cl2F3N2O B2875268 2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride CAS No. 615571-23-8

2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride

Cat. No. B2875268
CAS RN: 615571-23-8
M. Wt: 433.3
InChI Key: YGCZZYKACZXKHK-AKXYIILFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride” is a chemical with the molecular formula C20H20ClF3N2O . It is also known by the names 2-Chloro-N-{(S)-phenyl[(2S)-2-piperidinyl]methyl}-3-(trifluoromethyl)benzamide and SSR504734 . This compound is an inhibitor of the glycine transporter type 1 and has been found to increase evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The process involves the superposition of different chemotypes to enhance its inhibitory activity. Starting from 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734), the introduction of heteroaromatic rings enabled an increase in the GlyT1 inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound includes 2 defined stereocentres . The average mass of the molecule is 396.834 Da and the monoisotopic mass is 396.121613 Da .


Chemical Reactions Analysis

The compound is an inhibitor of the glycine transporter type 1 . It increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H20ClF3N2O . The average mass of the molecule is 396.834 Da and the monoisotopic mass is 396.121613 Da . Further physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental data.

Scientific Research Applications

Glycine Transporter Inhibition

2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride (SSR504734) is known for its potent inhibition of the glycine transporter type 1 (GlyT1). This inhibition leads to an increase in central N-methyl-D-aspartate (NMDA) glutamatergic tone. This property is significant in studying dopamine-related disorders like schizophrenia. In one study, SSR504734 facilitated dopamine release in the nucleus accumbens of rats, influenced by glutamatergic afferents, indicating its potential role in controlling subcortical glutamate/dopamine interactions (Leonetti et al., 2006).

Structural Optimization

Structural modification and optimization of SSR504734 have led to the development of compounds with enhanced GlyT1 inhibitory activity. By introducing heteroaromatic rings to the base structure, researchers have increased the compound's inhibitory potency. This structural evolution is key in developing new pharmacological properties for potential therapeutic applications (Yamamoto et al., 2016).

Synthesis and Bioactivity of Derivatives

Researchers have also synthesized various benzamides and their metal complexes to study their structural features and bioactivity. These studies contribute to the understanding of the chemical properties and potential biological activities of these compounds, including their antibacterial effects against various bacterial strains (Khatiwora et al., 2013).

Drug Metabolism and Pharmacokinetics

Investigations into the metabolism and pharmacokinetics of compounds structurally similar to SSR504734 are essential for understanding their potential as therapeutic agents. Studies on drugs like flumatinib, which share structural similarities, provide insights into the metabolic pathways, including N-demethylation and amide hydrolysis, crucial for drug design and development (Gong et al., 2010).

Mechanism of Action

The compound acts as an inhibitor of the glycine transporter type 1 . This results in an increase in evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission .

properties

IUPAC Name

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N2O.ClH/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16;/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27);1H/t16-,18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCZZYKACZXKHK-AKXYIILFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride

CAS RN

615571-23-8
Record name SSR-504734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615571238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR-504734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L297UZF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.